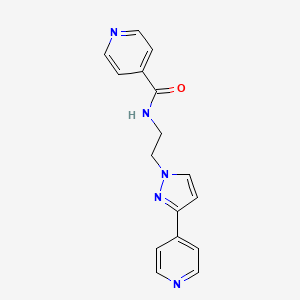
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide, also known as PEIP, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. PEIP is a pyridine-pyrazole hybrid compound that has shown promising results in several studies, making it an interesting topic for further investigation.
Scientific Research Applications
Crystal Engineering and Pharmaceutical Cocrystals
A novel carboxamide-pyridine N-oxide synthon, demonstrating N-H...O- hydrogen bonding and C-H...O interaction, is utilized to assemble isonicotinamide N-oxide in a triple helix architecture. This approach is further exploited to synthesize cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide, showcasing the potential of these compounds in crystal engineering and the development of pharmaceutical cocrystals (Reddy, Babu, & Nangia, 2006).
Structural Landscape Exploration
The acid-pyridine heterosynthon is employed as a "molecular" module to explore the structural landscape of the benzoic acid: isonicotinamide 1:1 cocrystal, revealing insights into the high-energy structures of these complexes (Dubey & Desiraju, 2014).
Anticancer Agent Development
Novel pyrazole derivatives have been designed, synthesized, and evaluated for their inhibitory activity against topoisomerase IIα and cytotoxicity against various cancer cell lines. This research underscores the potential of pyrazole-pyridine compounds in developing anticancer agents (Alam et al., 2016).
Metalation and Functionalization of Heteroaromatic Compounds
Research demonstrates the metalation of pyridine nitriles and esters, leading to the synthesis of various iodopyridine derivatives. This work highlights the utility of these processes in synthesizing complex heteroaromatic compounds, which have applications in medicinal chemistry and material science (Bentabed-Ababsa et al., 2010).
Antimicrobial and Antifungal Activities
Several studies focus on the synthesis of pyrazole and pyridine derivatives and their evaluation for antimicrobial and antifungal activities, indicating the broad spectrum of biological applications of these compounds. For example, the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their evaluation for antimicrobial activities showcases the potential of these compounds in addressing microbial resistance (Bayrak et al., 2009).
properties
IUPAC Name |
N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(14-3-8-18-9-4-14)19-10-12-21-11-5-15(20-21)13-1-6-17-7-2-13/h1-9,11H,10,12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQSKRKCOVQCAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2)CCNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

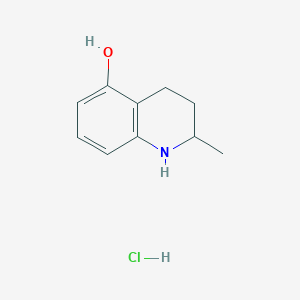
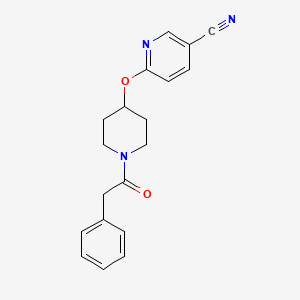
![N-(2,6-dimethylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2427908.png)

![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2427913.png)
![3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2427915.png)

![4-Methyl-2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3-thiazole](/img/structure/B2427920.png)
![1-(4-bromophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-1-ethanone](/img/structure/B2427921.png)
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2427922.png)
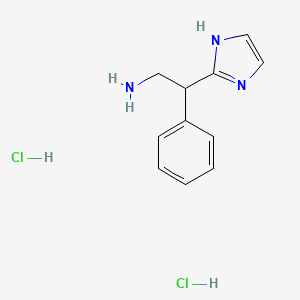
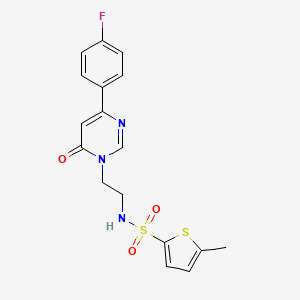
![3-(2-chlorophenyl)-5-[(E)-2-(3,5-dichloroanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2427927.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2427928.png)